2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine
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Overview
Description
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid hydrazide with chloromethyl formate in the presence of a base, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group in the oxadiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group on the pyridine ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido derivatives or thiocyanate derivatives can be formed.
Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
Comparison: Compared to these similar compounds, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is unique due to the presence of the pyridine ring, which can enhance its ability to interact with biological targets. The additional nitrogen atom in the pyridine ring can also influence the compound’s electronic properties, making it more versatile in various applications.
Biological Activity
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
Property | Details |
---|---|
Chemical Formula | C₉H₈ClN₃O |
Molecular Weight | 209.63 g/mol |
IUPAC Name | 5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole |
Appearance | Powder |
Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific protocols may vary, common methods include cyclization reactions that incorporate the oxadiazole moiety. The chloromethyl group enhances reactivity, facilitating further derivatization.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown promising activity against various bacterial strains.
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Antibacterial Activity :
- Studies have demonstrated that this compound exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values have been reported in the range of 50–100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
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Antifungal Activity :
- Preliminary tests suggest moderate antifungal activity against species like Candida albicans. The compound's effectiveness varies with concentration and specific fungal strains.
Cytotoxicity
The cytotoxic potential of this compound has been assessed in various cancer cell lines. In vitro studies indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
Study 1: Antimicrobial Efficacy
In a comparative study of several oxadiazole derivatives, this compound was found to be one of the most effective against S. aureus with an MIC of 50 µM. The study utilized agar diffusion methods to evaluate antibacterial activity .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay performed on HeLa and MCF-7 cell lines revealed that the compound has IC50 values of approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells. These results indicate a potential for development as an anticancer agent .
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-11-7(4-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXGHNGLHCKDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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